BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)piperidin-1-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

This compound features a difluoromethyl group that enhances metabolic stability and lipophilicity (XLogP3 1.1), while its reduced basicity (pKa 7.75) compared to standard piperidines makes it ideal for CNS-targeted drug discovery. The primary amine allows versatile derivatization. Ensure your SAR studies are not compromised by generic analogs—order this specific building block today.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
CAS No. 2097996-17-1
Cat. No. B1473755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidin-1-amine
CAS2097996-17-1
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)N)C(F)F
InChIInChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2
InChIKeyNVBSQNRUFALMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)piperidin-1-amine (CAS 2097996-17-1) for Procurement: A Fluorinated Piperidine Building Block


3-(Difluoromethyl)piperidin-1-amine (CAS 2097996-17-1), with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol , is a fluorinated piperidine derivative featuring a difluoromethyl substituent at the 3-position and a primary amine at the 1-position [1]. The difluoromethyl (-CF2H) group is a strategic structural motif in medicinal chemistry, valued for its capacity to modulate molecular properties such as lipophilicity and metabolic stability, thereby influencing the pharmacokinetic profile of drug candidates [1]. The presence of both a fluorinated moiety and a primary amine functional group establishes this compound as a versatile building block for the synthesis of diverse biologically active molecules, including enzyme inhibitors and receptor modulators [1].

Why Generic 3-Substituted Piperidine Analogs Cannot Replace 3-(Difluoromethyl)piperidin-1-amine (CAS 2097996-17-1) in Research


Generic substitution of 3-(Difluoromethyl)piperidin-1-amine with closely related piperidine analogs is problematic due to the significant impact of the difluoromethyl (-CF2H) group on physicochemical and electronic properties. The specific positioning of this group at the 3-position, combined with the N1-amine, creates a unique pharmacophore. Substituting the -CF2H group with a hydrogen, methyl, or trifluoromethyl group alters lipophilicity (XLogP3), acid-base character (pKa), and molecular interactions. For instance, the predicted pKa of 3-(Difluoromethyl)piperidin-1-amine is 7.75±0.40 [1], which is substantially different from the pKa of unsubstituted piperidine (~11.2), directly impacting its ionization state and potential for target engagement at physiological pH. Such variations translate to divergent biological outcomes, making each analog non-interchangeable in a structure-activity relationship (SAR) context .

Quantitative Differentiation Guide: 3-(Difluoromethyl)piperidin-1-amine (CAS 2097996-17-1) vs. Key Analogs


Lipophilicity (XLogP3) of 3-(Difluoromethyl)piperidin-1-amine vs. Non-Fluorinated Analog

The incorporation of the difluoromethyl group at the 3-position of piperidin-1-amine results in a significant increase in lipophilicity compared to the non-fluorinated parent scaffold. The predicted XLogP3 value for 3-(Difluoromethyl)piperidin-1-amine is 1.1 [1], while the XLogP3 for unsubstituted piperidin-1-amine is -0.3 . This quantifiable increase of 1.4 log units indicates enhanced membrane permeability potential, which is a critical parameter in drug design for optimizing absorption and distribution.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Acid Dissociation Constant (pKa) of 3-(Difluoromethyl)piperidin-1-amine vs. Unsubstituted Piperidine

The electron-withdrawing inductive effect of the difluoromethyl group markedly lowers the basicity of the piperidine nitrogen. The predicted pKa of the conjugate acid of 3-(Difluoromethyl)piperidin-1-amine is 7.75±0.40 [1]. This value is substantially lower than the pKa of unsubstituted piperidine, which is approximately 11.2 . This difference of ~3.45 pKa units indicates a major shift in the molecule's ionization state at physiological pH (7.4), where the target compound will exist in a much higher proportion of its neutral, uncharged form.

pKa Ionization State Physiologically-Based Pharmacokinetics

Functional Group Reactivity: Primary Amine of 3-(Difluoromethyl)piperidin-1-amine vs. Secondary Amine of 3-(Difluoromethyl)piperidine

A key point of differentiation for 3-(Difluoromethyl)piperidin-1-amine is the presence of a primary amine (-NH2) at the N1 position, in contrast to the secondary amine in the closely related analog 3-(Difluoromethyl)piperidine. This structural difference provides a distinct and well-established set of synthetic transformations (e.g., diazotization, Schiff base formation, acylation to amides or ureas) that are not accessible via the secondary amine of the comparator. The primary amine offers a more nucleophilic handle for initial derivatization, expanding the accessible chemical space [1].

Synthetic Versatility Chemical Reactivity Building Block

Defined Research Applications for 3-(Difluoromethyl)piperidin-1-amine (CAS 2097996-17-1)


Synthesis of Fluorinated CNS-Targeting Drug Candidates

Leveraging its favorable lipophilicity (XLogP3 1.1) [1] and reduced basicity (pKa 7.75±0.40) [1] compared to non-fluorinated analogs, 3-(Difluoromethyl)piperidin-1-amine serves as an optimal starting material or intermediate for constructing compounds intended for central nervous system (CNS) penetration. These physicochemical properties are predictive of an enhanced ability to cross the blood-brain barrier via passive diffusion.

Design and Development of Metabolically Stable Enzyme Inhibitors

The difluoromethyl group is known to confer resistance to metabolic degradation. 3-(Difluoromethyl)piperidin-1-amine is a key building block for medicinal chemists aiming to design and synthesize novel enzyme inhibitors with improved metabolic stability and potentially extended half-life in biological systems .

Exploration of Novel Chemical Space in Medicinal Chemistry Libraries

The combination of a primary amine with a 3-difluoromethyl substituent on the piperidine scaffold is a distinctive motif. 3-(Difluoromethyl)piperidin-1-amine is valuable for generating diverse compound libraries in medicinal chemistry campaigns. Its unique structure allows for the exploration of novel chemical space not accessible from simpler piperidine building blocks .

Synthesis of Receptor Modulators via Primary Amine Derivatization

The primary amine (-NH2) functionality provides a versatile handle for creating a wide range of amide, urea, and amine derivatives. This makes the compound specifically suited for SAR studies focused on identifying and optimizing novel receptor modulators, where the nitrogen substituent is a key variable for tuning activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)piperidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.